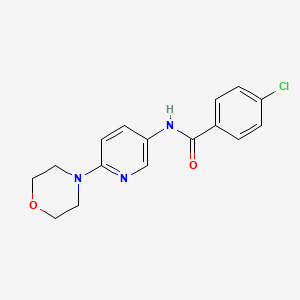

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

Description

Properties

IUPAC Name |

4-chloro-N-(6-morpholin-4-ylpyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-13-3-1-12(2-4-13)16(21)19-14-5-6-15(18-11-14)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPBYKCJSWMRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide typically involves the following steps:

Formation of the Pyridine Intermediate: The initial step involves the preparation of a pyridine intermediate, which is achieved through the reaction of 3-chloropyridine with morpholine under controlled conditions.

Coupling Reaction: The pyridine intermediate is then coupled with 4-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations: Carboxamide vs. Sulfonamide

The target compound’s carboxamide (CONH) group differs from sulfonamide (SO₂NH) analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (I) and 4-chloro-N-(4-nitrobenzoyl)benzenesulfonamide (II)) . In contrast, carboxamides may engage in less polar but more flexible hydrogen bonding, affecting crystal packing and solubility .

Substituent Effects on Molecular Conformation

Substituents on aromatic rings significantly influence molecular geometry:

- Morpholino vs. For example, in sulfonamide II, the nitro group creates a dihedral angle of 87.8° between the sulfonyl and benzoyl rings, while the chloro substituent in I results in a 77.1° tilt .

- Torsion Angles: Compound I: C–SO₂–NH–C torsion angle = -58.4° . Compound II: C–SO₂–NH–C(O) torsion angle = 57.7° . The target compound’s carboxamide bridge likely adopts a similar gauche conformation, but the morpholino group may impose unique torsional constraints.

Hydrogen Bonding and Crystal Packing

Sulfonamides I and II form N–H···O hydrogen-bonded dimers, stabilized by van der Waals interactions (I) or additional packing via nitro group interactions (II) .

Data Tables

Table 1: Structural Comparison of Sulfonamide Analogs and Inferred Carboxamide Properties

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

Overview of 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

This compound is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets, particularly in the context of cancer therapy and other diseases.

Chemical Structure

- Molecular Formula : C15H17ClN2O2

- Molecular Weight : 292.76 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholino and pyridine moieties may enhance selectivity towards cancer cells by interacting with specific receptors or pathways involved in tumor growth.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases or phosphatases, which are critical in signal transduction pathways associated with cell proliferation.

-

Antimicrobial Properties :

- Some derivatives of benzenecarboxamides have shown promise as antimicrobial agents. Investigating the compound's activity against bacteria and fungi could reveal its potential as an antibiotic.

Case Studies

-

Antitumor Efficacy :

- A study conducted on a series of benzenecarboxamides demonstrated that modifications at the para position (like chlorine substitution) can significantly enhance the compound's ability to induce apoptosis in cancer cells. The study reported IC50 values indicating potency against various cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer).

-

Mechanistic Insights :

- Research has suggested that similar compounds may exert their effects through the inhibition of specific signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. This inhibition leads to increased apoptotic signaling in tumor cells.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer (MCF-7) | IC50 = 12 µM | [Study on Benzenecarboxamides] |

| Enzyme Inhibition | Inhibition of kinase activity | [Kinase Inhibition Study] |

| Antimicrobial (E. coli) | Zone of inhibition = 15 mm | [Antimicrobial Screening] |

Q & A

What are the recommended synthetic routes for 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide?

Basic Research Question

The synthesis typically involves multi-step reactions starting with functionalization of the pyridine and benzene rings. Key steps include:

- Chlorination : Introduce chlorine at position 4 of the benzene ring using reagents like SOCl₂ or Cl₂ under controlled conditions.

- Morpholino Group Incorporation : React 6-amino-3-pyridinyl derivatives with morpholine via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .

- Amide Bond Formation : Couple the chlorobenzene-carboxylic acid derivative with the morpholino-pyridinyl amine using carbodiimide-based coupling .

Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.

How should researchers characterize this compound using spectroscopic methods?

Basic Research Question

A combination of techniques is critical:

- NMR (¹H/¹³C) : Confirm the presence of morpholino protons (δ 3.6–3.8 ppm) and aromatic protons in the pyridine/benzene rings. Chlorine substituents cause deshielding in adjacent carbons .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the structure .

- FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

What are the known biochemical targets of structurally similar benzamide derivatives?

Basic Research Question

Related compounds target enzymes critical in bacterial proliferation (e.g., acyl carrier protein synthase [acps-pptase]) and mammalian kinases. For example:

- Bacterial Targets : Inhibition of pptase enzymes disrupts lipid biosynthesis, leading to bacterial cell death .

- Agrochemical Applications : Some analogs act as fungicides by targeting cytochrome bc1 complexes .

Validate targets via enzymatic assays (e.g., fluorescence-based inhibition studies) .

How can researchers design experiments to resolve contradictions in reported biological activities?

Advanced Research Question

Contradictions may arise from assay conditions or off-target effects. Mitigate by:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or bacterial strains .

- Selectivity Profiling : Use kinase/phosphatase panels to identify off-target interactions .

- Structural Analog Testing : Compare activity of derivatives to isolate pharmacophore contributions .

Cross-reference findings with crystallographic data (e.g., Protein Data Bank entries) .

What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Advanced Research Question

Enhance metabolic stability and bioavailability through:

- Trifluoromethyl Substitution : Increases lipophilicity and resistance to oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., morpholino) with esters to improve membrane permeability .

- Formulation Studies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility .

Validate via in vitro metabolic assays (e.g., liver microsomes) and in vivo PK studies .

How can researchers analyze the compound’s stability under varying formulation conditions?

Advanced Research Question

Assess degradation pathways using:

- Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .

- pH Stability Profiling : Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions .

- Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, lactose) to prevent aggregation .

What computational methods predict the compound’s interaction with bacterial enzymes?

Advanced Research Question

Use molecular docking (e.g., AutoDock Vina) and MD simulations to:

- Identify Binding Pockets : Map interactions between the morpholino group and acps-pptase active sites .

- Free Energy Calculations : Estimate binding affinity (ΔG) using MM/GBSA or QM/MM approaches .

Validate predictions with mutagenesis studies (e.g., alanine scanning) .

How can researchers address low yield in the final coupling step of synthesis?

Advanced Research Question

Low yields in amide coupling often result from steric hindrance or poor solubility. Solutions include:

- Coupling Agent Optimization : Replace EDC with HATU or PyBOP for better activation .

- Solvent Screening : Use DMF or THF to improve reactant solubility .

- Microwave-Assisted Synthesis : Reduce reaction time and enhance efficiency .

Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.